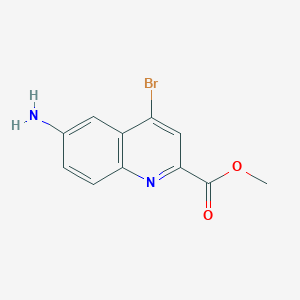
Methyl 6-amino-4-bromoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-4-bromoquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the fourth position, an amino group at the sixth position, and a carboxylate ester group at the second position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-4-bromoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by amination and esterification reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and amination is achieved using ammonia or amine derivatives under controlled temperatures and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-amino-4-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or Grignard reagents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-amino-4-bromoquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-4-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The amino and bromine substituents enhance its binding affinity to nucleic acids and proteins, making it a potent inhibitor of certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
- Methyl 4-bromoquinoline-6-carboxylate
- Methyl 6-aminoquinoline-2-carboxylate
- 4-Bromo-6-quinolinecarboxylic acid methyl ester
Comparison: Methyl 6-amino-4-bromoquinoline-2-carboxylate is unique due to the presence of both an amino group and a bromine atom, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
methyl 6-amino-4-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,13H2,1H3 |
Clave InChI |
XLPQLTSZOHOGCY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=C(C=C2)N)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



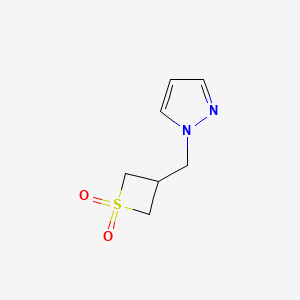
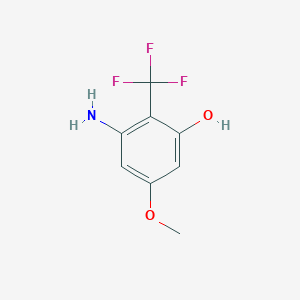
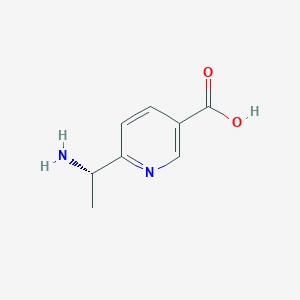
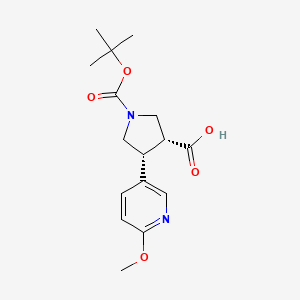
![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
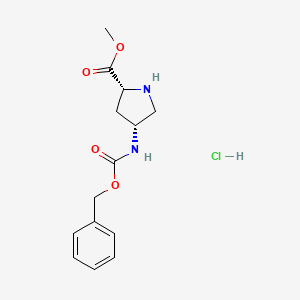
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
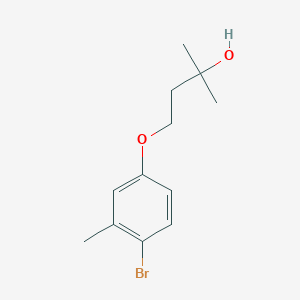

![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)


